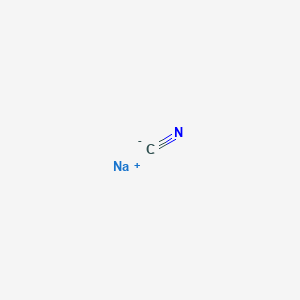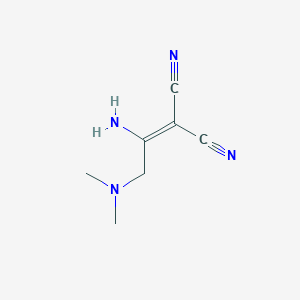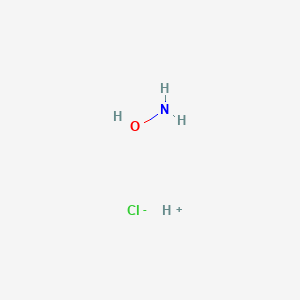
二乙基膦酸酯
描述
Diethyl phosphonate is a phosphonic ester that is the diethyl ester of phosphonic acid.
科学研究应用
抗菌和抗真菌剂
二乙基膦酸酯衍生物因其作为抗菌和抗真菌剂的潜力而受到研究。这些化合物中碳磷键的稳定性使得开发能够抵抗降解并在生物系统内保持功效的新型抗生素成为可能 .
化学生物学
在化学生物学中,二乙基膦酸酯用于研究天然存在的膦酸酯的生物化学和代谢。这包括探索它们在全球磷循环和海洋甲烷生产中的作用。该化合物的独特特性使其成为探测膦酸酯的化学多样性和生物学功能的宝贵工具 .
材料科学
二乙基膦酸酯在材料科学中也得到了应用,特别是在聚合物的合成中,这些聚合物用于涂料和粘合剂。将其包含在聚合物配方中可以增强耐用性和耐化学性,使其成为工业应用的关键组成部分 .
催化
该化合物还被用作各种化学反应中的催化剂和螯合剂。它与不同金属的结合能力可以在催化过程中被利用,从而提高反应效率和选择性 .
医学影像
在医学影像领域,二乙基膦酸酯衍生物用作螯合剂。它们可以与放射性同位素形成复合物,然后用作 MRI 等影像技术的造影剂,提供更清晰、更详细的图像 .
药物合成
二乙基膦酸酯是某些磷酸肽模拟前药合成的关键中间体。这些前药旨在靶向体内的特定蛋白质或酶,提供一种靶向治疗方法。该化合物的反应性允许创建可以抑制或调节生物途径的复杂分子 .
有机合成
作为有机合成中的中间体,二乙基膦酸酯用于Horner-Emmons 反应。该反应对于合成取代腈、酰胺和杂环衍生物至关重要,这些结构是许多药物和有机材料的基本结构 .
环境作用
最后,二乙基膦酸酯及其衍生物在环境中发挥着重要作用。它们参与影响磷循环的生物地球化学过程,磷是地球生命的重要元素。了解这些化合物的环境影响和行为对于生态学研究至关重要 .
作用机制
Target of Action
Diethyl phosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . The antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .
Mode of Action
It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that Diethyl phosphonate may interact with its targets by mimicking their natural substrates, thereby inhibiting their normal function.
Biochemical Pathways
Phosphonates, including Diethyl phosphonate, are involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .
Pharmacokinetics
It is known that phosphonates, in general, present enhanced resistance towards hydrolysis . This suggests that Diethyl phosphonate may have good stability in the body, which could potentially enhance its bioavailability.
Action Environment
The action of Diethyl phosphonate can be influenced by various environmental factors. For instance, it is known that phosphonates are poorly soluble in water but soluble in common alcohols . This suggests that the solubility and stability of Diethyl phosphonate could be influenced by the presence of different solvents in its environment. Furthermore, it is known that Diethyl phosphonate is a flammable liquid , suggesting that its stability and efficacy could be affected by exposure to heat or flame.
生化分析
Biochemical Properties
Diethyl phosphonate is known to interact with various enzymes and proteins. For instance, it has been found to interact with the enzyme cholinesterase in humans . The nature of these interactions is largely due to the unique structure of diethyl phosphonate, which allows it to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Cellular Effects
For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of diethyl phosphonate involves its unique C-P bond. This bond is highly reactive, making diethyl phosphonate a popular reagent for generating other organophosphorus compounds . The compound’s effects at the molecular level include binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl phosphonate can change over time. For instance, the compound’s reactivity allows for flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Diethyl phosphonate is involved in several metabolic pathways. A common reaction in the biosynthetic pathway of phosphonates is the C-P bond-forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase .
属性
IUPAC Name |
diethoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYSACZTOKNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
138 °C, Boiling point: 54 °C at 6 mm Hg | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.76 (Air = 1) | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11.2 [mmHg], 11.2 mm Hg at 25 °C | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white liquid | |
CAS No. |
762-04-9 | |
| Record name | Diethyl hydrogen phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diethyl phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9X9YBA22W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diethyl Phosphonate?
A1: Diethyl Phosphonate has the molecular formula C4H11O3P and a molecular weight of 138.10 g/mol.
Q2: How can Diethyl Phosphonate be synthesized?
A2: Diethyl Phosphonate can be synthesized through various methods, including the classic Arbuzov reaction [, , ] or a room-temperature reductive deoxygenation of acyl phosphonates []. Microwave-assisted Michaelis-Becker reactions offer efficient and rapid synthesis of Diethyl Phosphonates and related compounds [, ].
Q3: Are there alternative synthetic routes to Diethyl Phosphonates that avoid the limitations of the Arbuzov reaction?
A3: Yes, a room-temperature reductive deoxygenation of acyl phosphonates provides a viable alternative to the Arbuzov reaction, particularly for temperature-sensitive substrates [].
Q4: How is the structure of Diethyl Phosphonate confirmed?
A4: The structure of Diethyl Phosphonate and related derivatives is typically confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, 31P NMR, IR spectroscopy, and mass spectrometry [, , , , , ].
Q5: Can Diethyl Phosphonate act as a ligand in metal coordination complexes?
A5: Yes, the phosphonic acid derivative of Diethyl Phosphonate can act as a dianionic bidentate ligand in platinum coordination complexes [].
Q6: How does the presence of a Diethyl Phosphonate group affect the fluorescence of Pyrene derivatives?
A6: The incorporation of a Diethyl Phosphonate group in Pyrene-1-carboxamide derivatives leads to an approximate two-fold increase in solution fluorescence quantum yield. This effect is attributed to the stiffening of the amidophosphonate lateral chain caused by the interaction between the phosphonate and amide groups [].
Q7: What is the role of Diethyl Phosphonate in the synthesis of fused phosphorus heterocycles?
A7: Diethyl Phosphonate serves as a key building block in the one-pot synthesis of novel fused phosphorus heterocycles, specifically 1,3,2-benzo(oxaza/thiaza/diaza)phospholo[2,3-b][1,3,2]benzoxazaphosphinines and related compounds [].
Q8: Does the Diethyl Phosphonate group exhibit a β-effect in organic reactions?
A8: While Diethyl Phosphonate itself might not exhibit a strong β-effect, research suggests that its close analogs, diphenylphosphinoyl and diphenylthiophosphinoyl, demonstrate significant β-effect functionality, particularly in solvolysis reactions [].
Q9: How does the structure of Diethyl Phosphonate derivatives impact their activity as human Renin inhibitors?
A9: The presence of at least one alkoxy group on the phosphorus atom is crucial for the inhibitory activity of alpha-hydroxy phosphonate derivatives against human Renin [].
Q10: How does the incorporation of Diethyl Phosphonate influence the biological activity of adamantyl-desmuramyldipeptides?
A10: The introduction of a Diethyl Phosphonate moiety into adamantyl-desmuramyldipeptides significantly enhances the production of T-cell cytokines, such as IL-2, IL-4, and IL-10, in human peripheral blood mononuclear cells [].
Q11: Can Diethyl Phosphonate be used to degrade polyurethane?
A11: Yes, both Dimethyl Phosphonate and Diethyl Phosphonate can effectively liquefy flexible polyurethane foam at elevated temperatures (160°C) [].
Q12: What are the applications of Fluorous Zirconium Phosphonates in catalysis?
A12: Fluorous Zirconium Phosphonates, synthesized from perfluoroalkylated Diethyl Phosphonates, show promise as materials for catalyst separation and recovery in various catalytic reactions, including cyclopropanation, oxidation, and enantioselective fluorination [].
Q13: What challenges are associated with the stability of acyl phosphonates?
A13: Acyl phosphonates can be challenging to purify due to their instability during chromatography and their tendency to decompose into dialkyl phosphites and acyl hydrazides, particularly under basic conditions [].
Q14: What safety concerns are associated with Diethyl Phosphonate as a flame retardant in Lithium-ion batteries?
A14: While Diethyl Phosphonate derivatives like Bromodifluoromethyl Diethyl Phosphonate (BFDP) show potential as flame retardants in Lithium-ion batteries, their impact on battery capacity and long-term performance requires careful evaluation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B46576.png)








